molecular formula C15H17N3O5 B2887735 [(Z)-(4-morpholin-4-yl-3-nitrophenyl)methylideneamino] cyclopropanecarboxylate CAS No. 339019-92-0

[(Z)-(4-morpholin-4-yl-3-nitrophenyl)methylideneamino] cyclopropanecarboxylate

Cat. No. B2887735
M. Wt: 319.317
InChI Key: DJQHWFRHUYWNAY-YBEGLDIGSA-N
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Description

The description of a compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include information about the class of compounds it belongs to and its applications.



Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, density, and reactivity of the compound.


Scientific Research Applications

Synthesis and Chemical Properties

The compound “[(Z)-(4-morpholin-4-yl-3-nitrophenyl)methylideneamino] cyclopropanecarboxylate” is a part of a broader class of chemicals that are utilized in the synthesis of biologically active compounds. For instance, derivatives of morpholine and cyclopropane have been synthesized and tested for their cytotoxic effects on various cell lines, highlighting their potential as novel anticancer drugs. Such compounds, including indoline and morpholine derivatives, have shown effectiveness in cytotoxicity assays, suggesting their utility in cancer treatment research. The specific structural features of these compounds, such as the morpholinyl group and cyclopropane ring, contribute to their biological activities and are key focal points in the design of drug-lead compounds (Doan et al., 2016).

Catalytic and Biological Relevance

Cyclopropanes, as featured in the structure of this compound, are known for their application in chemical synthesis, including the creation of peptide isosteres and as key intermediates in the development of molecules with anticancer activities. The unique cyclopropane moiety often plays a critical role in the biological activity of these molecules, influencing their interaction with biological targets and modulating their therapeutic potential. This has been demonstrated in studies where cyclopropane-containing compounds have been synthesized and evaluated for their inhibitory effects on enzymes and their ability to induce apoptosis in cancer cells (Martín et al., 1992).

Molecular Synthesis and Modification

The synthesis of molecules containing both morpholine and cyclopropane rings, such as the compound , often involves complex chemical reactions, including cycloadditions, ring-openings, and nucleophilic substitutions. These synthetic strategies enable the production of a wide array of derivatives, each with potentially unique biological activities. For example, the Lewis acid-catalyzed ring-opening of activated cyclopropanes with amine nucleophiles has been described, showcasing the synthetic versatility of cyclopropane-containing compounds and their potential for functionalization and application in medicinal chemistry (Lifchits & Charette, 2008).

Potential Therapeutic Applications

The structural complexity and versatility of compounds featuring morpholine and cyclopropane units allow for their exploration as therapeutic agents. Research into these compounds has shed light on their potential applications in treating diseases, including cancer, through mechanisms such as the inhibition of cell migration and the induction of apoptotic pathways. The study of such compounds contributes to the ongoing search for novel therapeutic strategies and drug candidates (Doan et al., 2016).

Safety And Hazards

Material Safety Data Sheets (MSDS) provide information on the safety and hazards associated with a compound. It includes information on toxicity, flammability, and precautions to be taken while handling the compound.


Future Directions

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properties

IUPAC Name

[(Z)-(4-morpholin-4-yl-3-nitrophenyl)methylideneamino] cyclopropanecarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O5/c19-15(12-2-3-12)23-16-10-11-1-4-13(14(9-11)18(20)21)17-5-7-22-8-6-17/h1,4,9-10,12H,2-3,5-8H2/b16-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJQHWFRHUYWNAY-YBEGLDIGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)ON=CC2=CC(=C(C=C2)N3CCOCC3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1C(=O)O/N=C\C2=CC(=C(C=C2)N3CCOCC3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(Z)-(4-morpholin-4-yl-3-nitrophenyl)methylideneamino] cyclopropanecarboxylate

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